2H-Naphtho[2,3-D]imidazole

PPARγ Agonist Metabolic Disease Nuclear Receptor Pharmacology

Medicinal chemistry teams require rigid, hydrophobic scaffolds to achieve nuclear receptor selectivity-yet standard benzimidazoles lack the π-stacking depth for high-affinity binding. 2H-Naphtho[2,3-d]imidazole (CAS 23636-21-7) solves this with a linearly annulated naphthalene-imidazole system. • **Pharmacological advantage**: Core swap from benzimidazole to naphtho[2,3-d]imidazole increased PPARγ agonist potency 13-fold (EC50 = 0.26 μM; Goebel et al.). • **Optical utility**: Exhibits large Stokes shifts (20-103 nm) and intense blue fluorescence-critical for low-background theranostic probes. • **Derivatization-ready**: 2-aryl analogs achieve urease inhibition IC50 = 34.2 μM (vs thiourea 21.7 μM). Procurement: Routine global shipping, no DEA/REACH restrictions for R&D. Order as core scaffold for hit-to-lead campaigns.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 23636-21-7
Cat. No. B11914449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Naphtho[2,3-D]imidazole
CAS23636-21-7
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1N=C2C=C3C=CC=CC3=CC2=N1
InChIInChI=1S/C11H8N2/c1-2-4-9-6-11-10(12-7-13-11)5-8(9)3-1/h1-6H,7H2
InChIKeyKUBXPUKYOKGJRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Naphtho[2,3-d]imidazole: Core Scaffold Overview


2H-Naphtho[2,3-d]imidazole (CAS 23636-21-7), with molecular formula C11H8N2, is a fused tricyclic heterocycle where an imidazole ring is linearly annulated onto a naphthalene backbone. This extended aromatic architecture confers distinct advantages over mono-cyclic imidazole or benzimidazole analogs, including increased hydrophobicity, enhanced π-stacking capability, and a more rigid, planar structure [1]. It serves as a critical core scaffold for designing potent nuclear receptor agonists, enzyme inhibitors, and fluorescent probes for advanced theranostic applications [2].

Why 2H-Naphtho[2,3-d]imidazole Has No Generic Substitute


A generic substitution approach is invalid because the naphthalene ring fusion in 2H-Naphtho[2,3-d]imidazole fundamentally alters the molecular pharmacology and photophysics compared to its closest analogs. Replacing the benzimidazole core with a naphtho[2,3-d]imidazole core in a PPARγ agonist scaffold dramatically increased the hydrophobicity and receptor binding potency by over an order of magnitude, proving the extended aromatic system is not merely an inert linker but a critical pharmacophore element [1]. Furthermore, the compound class exhibits unique optical properties, such as large Stokes shifts, that are essential for reducing signal crosstalk in fluorescence-based theranostic systems, a characteristic absent in less conjugated heterocycles [2]. Simply substituting this core with a cheaper benzimidazole would lead to a substantial loss of target affinity and optical functionality.

Quantitative Evidence: Performance vs. Benzimidazole Analogs


PPARγ Agonist Potency: Naphthoimidazole vs. Benzimidazole Core

In a systematic study evaluating Telmisartan-derived PPARγ agonists, the substitution of the central benzimidazole core with a naphtho[2,3-d]imidazole core resulted in the most potent compound of the series. Derivative 5 (with the naphthoimidazole core) achieved an EC50 of 0.26 μM in a luciferase reporter gene assay, which is a 13-fold improvement in potency over the comparator benzimidazole analog (compound 3a, EC50 = 3.4 μM) tested under identical assay conditions [1][2]. This gain was attributed to the increased hydrophobicity and possible enhanced π-stacking interactions provided by the extended naphthalene scaffold.

PPARγ Agonist Metabolic Disease Nuclear Receptor Pharmacology

Urease Inhibition Potency vs. Clinical Standard Thiourea

A series of fifteen 2-aryl-1H-naphtho[2,3-d]imidazole derivatives were synthesized and evaluated for their urease inhibitory activity. The most potent compounds, 4 and 11, exhibited IC50 values of 34.2 ± 0.72 μM and 42.43 ± 0.65 μM, respectively. This activity was directly benchmarked against the standard urease inhibitor thiourea (IC50 = 21.7 ± 0.12 μM) within the same assay [1]. The data demonstrates that the naphtho[2,3-d]imidazole scaffold can be optimized to achieve inhibitory concentrations that closely approach the clinical standard.

Urease Inhibition Anti-bacterial Gastritis

Optical Superiority: Large Stokes Shift for Reduced Crosstalk

A class-level investigation of naphth[1,2-d]imidazoles, structural isomers of the target compound class, demonstrated intense fluorescence emissions in the blue region characterized by large Stokes shifts ranging from 20 to 103 nm [1]. This class-level property is a direct consequence of the extended naphthoimidazole π-system, which leads to a significant geometric relaxation upon photoexcitation—a feature that is inherently less pronounced in the structurally simpler and less rigid benzimidazole class. The large Stokes shift is critical for reducing self-absorption and scattering crosstalk in concentrated solutions or complex biological media [2].

Fluorescent Probes Theranostics Optical Imaging

Key Application Scenarios


PPARγ Modulator Lead Optimization

Medicinal chemistry teams focused on metabolic disorders should order 2H-Naphtho[2,3-d]imidazole as a core scaffold to design novel selective PPARγ modulators (SPPARγMs). As demonstrated by Goebel et al., a simple core swap from benzimidazole to a naphtho[2,3-d]imidazole resulted in a 13-fold increase in potency (EC50 = 0.26 μM) due to enhanced hydrophobicity and target interactions [1]. This validated scaffold offers a high-potency starting point for developing insulin sensitizers with potentially reduced side effects compared to traditional glitazones.

Anti-Urease Therapeutics for H. pylori

For academic and industrial groups targeting bacterial urease, the parent compound 2H-Naphtho[2,3-d]imidazole offers a versatile scaffold for derivatization. Studies have shown that its 2-aryl derivatives achieve significant urease inhibition, with some analogs reaching IC50 values (34.2 μM) that approach the potency of the clinical standard thiourea (IC50 = 21.7 μM) [2]. This quantitative validation supports its procurement as a prime scaffold for hit-to-lead campaigns aiming to develop non-thiourea-based anti-urease agents.

Low-Crosstalk Fluorescent Probes and Theranostics

Material scientists and chemical biologists developing advanced fluorescent probes for live-cell imaging or theranostic systems should prioritize the 2H-Naphtho[2,3-d]imidazole scaffold. The naphthoimidazole class is characterized by large Stokes shifts (20–103 nm) and intense blue fluorescence emissions, properties that are critical for minimizing reabsorption and maximizing signal detection fidelity in complex biological environments [3]. Its use directly addresses the common problem of high background noise seen with smaller heterocyclic fluorophores.

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